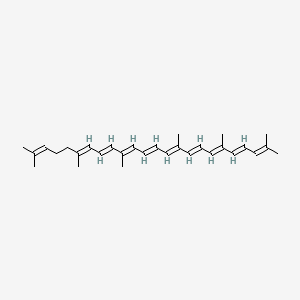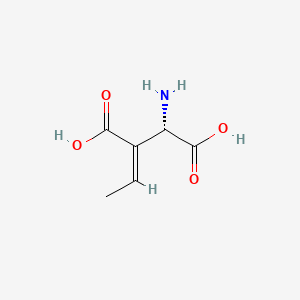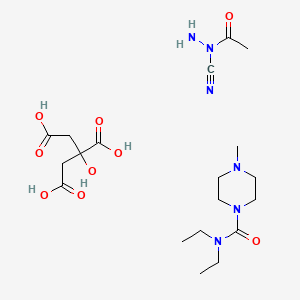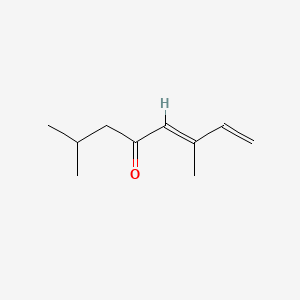
(E)-2,6-Dimethylocta-5,7-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,6-Dimethylocta-5,7-dien-4-one is a natural product found in Tagetes minuta, Swertia japonica, and other organisms with data available.
Scientific Research Applications
Absolute Configuration Determination
The absolute configuration of naturally occurring ocimenes, including compounds like (-)-(3S,5Z)-2,6-dimethylocta-5,7-dien-2,3-diol, has been investigated. Vibrational circular dichroism (VCD) studies and nuclear magnetic resonance (NMR) measurements have played a crucial role in this research, enhancing understanding of these compounds' structural characteristics (Julio et al., 2017).
Copolymer Synthesis and Analysis
(E)-2,6-Dimethylocta-5,7-dien-4-one derivatives have been utilized in the synthesis of metallocene copolymers of ethylene and 5,7-dimethylocta-1,6-diene. These studies have established the relationship between copolymer structure and mechanical properties, significantly impacting material science (Cerrada et al., 2004).
Polymer Modification and Functionalization
Research has been conducted on the functionalization of polyolefins, such as grafting of phenol groups on olefin/5,7-dimethylocta-1,6-diene copolymers, leading to materials with enhanced thermal-oxidative stability. This field explores the modification of polymer properties through chemical reactions, creating materials with specific characteristics for various applications (Dolatkhani et al., 2003).
Crosslinking in Polymer Synthesis
Crosslinking studies in metallocene ethylene-co-5,7-dimethylocta-1,6-diene copolymers initiated by electron-beam irradiation have been performed. These investigations aim to understand the impact of crosslinking on the mechanical and crystalline properties of the resulting polymer materials (Cerrada et al., 2009).
Phytochemical Research
Phytochemical research has isolated and identified various derivatives of (E)-2,6-Dimethylocta-5,7-dien-4-one from natural sources, such as Hypericum maculatum. This research contributes to understanding the diversity of natural compounds and their potential uses in various fields, including medicinal chemistry (Nedialkov et al., 2015).
properties
CAS RN |
6752-80-3 |
|---|---|
Product Name |
(E)-2,6-Dimethylocta-5,7-dien-4-one |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(5E)-2,6-dimethylocta-5,7-dien-4-one |
InChI |
InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8H,1,6H2,2-4H3/b9-7+ |
InChI Key |
RJXKHBTYHGBOKV-VQHVLOKHSA-N |
Isomeric SMILES |
CC(C)CC(=O)/C=C(\C)/C=C |
SMILES |
CC(C)CC(=O)C=C(C)C=C |
Canonical SMILES |
CC(C)CC(=O)C=C(C)C=C |
Other CAS RN |
6752-80-3 23985-25-3 |
synonyms |
(E)-2,6-dimethyl-5,7-octadien-4-one 2,6-dimethyl-5,7-octadien-4-one tagetone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



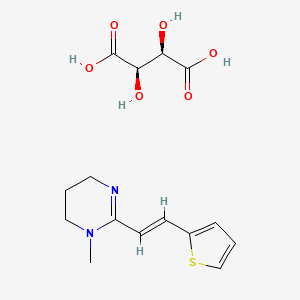

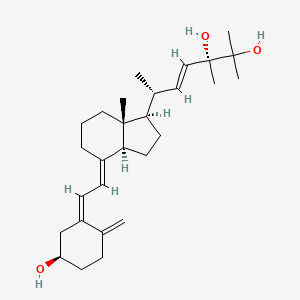
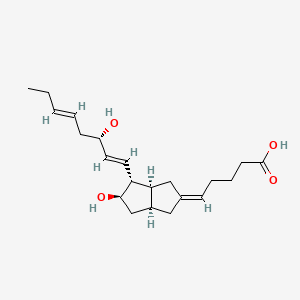
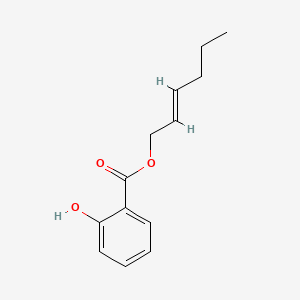
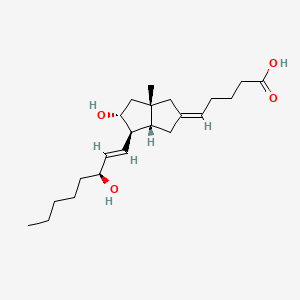
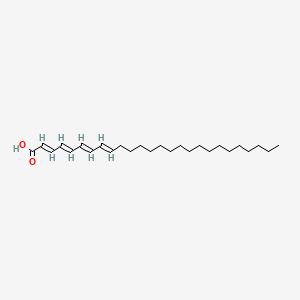
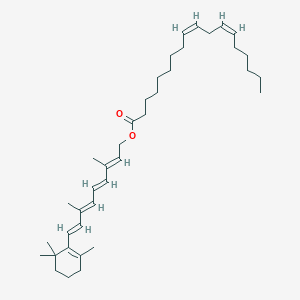
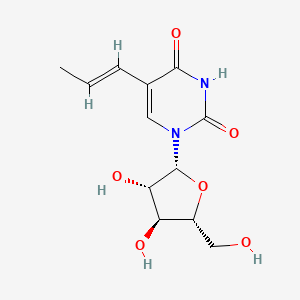
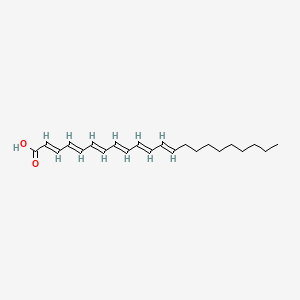
![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)
